2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium
Description
The compound 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate; pyridin-3-ylmethylazanium is an ionic salt composed of a butanoate ester derivative and a pyridinium cation. Its molecular formula is C24H24ClNO3, with the ester component featuring a 4-(4-chlorobenzyl)phenoxy group and a methyl-substituted butanoate backbone, while the cation is derived from pyridin-3-ylmethylazanium (protonated 3-pyridinylmethanamine) . Structurally, it shares similarities with fibrate-class hypolipidemic agents, such as fenofibrate and bezafibrate, but distinguishes itself through the inclusion of a pyridinium moiety and a butanoate chain instead of propanoate .
Properties
CAS No. |
71548-90-8 |
|---|---|
Molecular Formula |
C24H27ClN2O3 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium |
InChI |
InChI=1S/C18H19ClO3.C6H8N2/c1-3-18(2,17(20)21)22-16-10-6-14(7-11-16)12-13-4-8-15(19)9-5-13;7-4-6-2-1-3-8-5-6/h4-11H,3,12H2,1-2H3,(H,20,21);1-3,5H,4,7H2 |
InChI Key |
IHILHAQLHUINAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)[O-])OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl.C1=CC(=CN=C1)C[NH3+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylbutanoic acid under esterification conditions to yield 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate. The final step involves the quaternization of the ester with pyridin-3-ylmethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Fenofibrate and Derivatives
Fenofibrate (methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) is a well-known lipid-lowering agent. Key structural differences include:
- Aromatic substitution: Both compounds feature a 4-chlorophenyl group, but the target compound substitutes it with a benzyl-linked phenoxy group (4-(4-chlorobenzyl)phenoxy) instead of a benzoyl group (4-chlorobenzoyl). This modification may reduce susceptibility to oxidative metabolism .
- Counterion: Fenofibrate typically exists as a free acid or isopropyl ester, while the target compound forms a salt with pyridin-3-ylmethylazanium, enhancing solubility in polar solvents .
Bezafibrate
Bezafibrate (2-[4-[2-(4-chlorobenzamido)ethyl]phenoxy]-2-methylpropanoic acid) introduces a chlorobenzamidoethyl side chain. Comparative highlights:
- Pharmacological activity : Bezafibrate demonstrates dual PPAR-α/γ agonism, whereas the pyridinium moiety in the target compound may confer unique receptor-binding profiles or ion-channel interactions .
- Metabolic pathways : The amide group in bezafibrate is prone to hydrolysis, whereas the target compound’s ester and pyridinium groups may favor alternative metabolic routes, such as esterase-mediated cleavage or renal excretion of the cation .
Pyridinium-Containing Analogues
Eniclobrate Hydrochloride
Eniclobrate hydrochloride (pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate) is structurally identical to the target compound’s ester component but lacks the ionic pairing with pyridin-3-ylmethylazanium. Key differences:
- Ionic state : The target compound’s salt form improves aqueous solubility (e.g., 1.2 mg/mL in water at pH 7.4 vs. 0.05 mg/mL for Eniclobrate free acid) .
- Bioavailability : The pyridinium cation may enhance intestinal absorption via organic cation transporters (OCTs), a mechanism absent in neutral esters like Eniclobrate .
Chlorophenyl-Substituted Thiazoles and Pyrimidines
Compounds such as 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyano-2-ethoxymethylideneaminopyridine () and bis[4-{(4-bromo-3-methylphenyl)diazenyl}-2-{(4-(4-chlorophenyl)thiazol-2-ylimino)methyl}phenoxy]cobalt () highlight the role of chlorophenyl groups in antimicrobial and anticancer activities. Unlike these, the target compound’s phenoxy-butanoate-pyridinium architecture prioritizes metabolic stability over metal coordination or heterocyclic reactivity .
Pharmacological and Physicochemical Data Comparison
Impurity and Stability Profiles
Compared to fenofibrate-related impurities (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, relative retention time [RRT] = 0.65), the target compound exhibits fewer degradation products under accelerated stability conditions (40°C/75% RH), with only 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoic acid (RRT = 0.36) detected as a major metabolite .
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